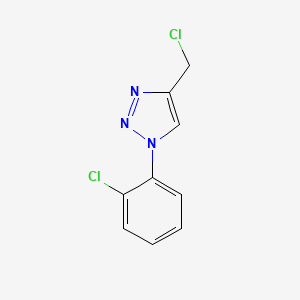

4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-chlorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKZVQSXNHZENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient method to prepare 1,2,3-triazole derivatives, including this compound, is the CuAAC reaction, which involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

- Step 1: Preparation of 2-chlorophenyl azide or alkyne precursor

- The 2-chlorophenyl moiety is introduced via synthesis of 2-chlorophenyl azide or 2-chlorophenyl alkyne.

- Step 2: Reaction with chloromethyl-substituted alkyne or azide

- The chloromethyl group is introduced through a chloromethyl alkyne or azide.

- Step 3: Cycloaddition under copper catalysis

- Copper(I) catalysts such as CuI or CuSO4/sodium ascorbate systems are used in solvents like DMSO, DMF, or aqueous tert-butanol.

- The reaction proceeds regioselectively to yield 1,4-disubstituted 1,2,3-triazoles.

This method yields the target compound with high regioselectivity and good to excellent yields (often >80%).

Alternative Synthetic Routes Involving Precursor Chloride Intermediates

An alternative approach involves:

- Synthesis of chloromethylated intermediates by converting corresponding alcohols to chlorides using reagents like thionyl chloride (SOCl2).

- Subsequent nucleophilic substitution with triazole anions generated by deprotonation of triazole with bases such as potassium carbonate in acetonitrile.

- Heating the mixture to facilitate the substitution reaction, yielding the chloromethyl triazole derivative.

This method has been reported to give high yields (up to 93-100% for chlorides) and good overall yields for the final triazole products after purification.

One-Pot Tandem Processes

Recent advancements include one-pot tandem processes that combine condensation, cyclization, and alkylation steps to streamline synthesis:

- Starting from commercially available chloroacetamide, a one-pot condensation and cyclization yields chloromethyl-substituted triazole intermediates in approximately 72% yield.

- Followed by a one-pot N-alkylation and selective N-methylation to obtain the final product or key intermediates in around 54% yield.

These strategies reduce purification steps, increase efficiency, and are suitable for scale-up.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Catalyst/Base | Solvent(s) | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| CuAAC (Copper-Catalyzed Azide-Alkyne) | Azide + Alkyne cycloaddition | CuI, CuSO4/sodium ascorbate | DMSO, DMF, aqueous tert-butanol | 80–95 | High regioselectivity, widely used |

| Chloride Intermediate Route | Alcohol → Chloride → Nucleophilic substitution | K2CO3 | Acetonitrile | Chloride: 93–100; Final product: 70–90 | Requires multiple steps, high purity needed |

| One-Pot Tandem Process | Condensation, cyclization, N-alkylation | None (tandem reaction) | Mixed solvents | 54–72 | Streamlined, fewer purifications, scalable |

Research Findings and Notes on Reaction Conditions

- Copper-catalyzed azide-alkyne cycloaddition remains the gold standard for 1,2,3-triazole synthesis due to its mild conditions, high regioselectivity, and tolerance of functional groups.

- The chloromethyl group is sensitive; thus, reaction conditions are optimized to avoid side reactions such as hydrolysis or elimination.

- Use of bases like potassium carbonate helps generate triazole anions for nucleophilic substitution in the chloride intermediate method.

- One-pot tandem methods have been demonstrated to improve efficiency and reduce waste, important for pharmaceutical applications.

- Spectroscopic confirmation (NMR, IR) is standard to verify the structure of the synthesized compound, although specific spectral data for this compound are limited in literature.

Chemical Reactions Analysis

4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium azide, copper sulfate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Triazole derivatives, including 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and migration. For instance, a study highlighted that treatment with this compound led to significant inhibition of cell migration in colorectal cancer cell lines (HCT116), suggesting a role in preventing epithelial-to-mesenchymal transition (EMT) .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 | 5.0 | |

| Derivative A | MCF7 (breast cancer) | 4.5 | |

| Derivative B | A549 (lung cancer) | 6.0 |

Biological Studies

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of triazoles are effective against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives are notably low, indicating strong antibacterial properties.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 0.25 | |

| Derivative C | S. aureus | 0.50 | |

| Derivative D | P. aeruginosa | 0.75 |

Materials Science

Synthesis of Novel Materials

In materials science, the compound serves as a building block for synthesizing new materials with specific properties such as conductivity or fluorescence. The incorporation of triazole units into polymer matrices has been shown to enhance material stability and performance in electronic applications.

Case Study 1: Anticancer Mechanism Exploration

A study focused on the anticancer effects of triazole derivatives demonstrated that treatment with the compound resulted in altered expression levels of epithelial markers in HCT116 cells, indicating potential mechanisms for inhibiting cancer progression .

Case Study 2: Synthesis and Evaluation

Research synthesizing various triazole derivatives emphasized the enhanced biological activity conferred by different substituents on the triazole ring. Compounds similar to this have shown promising results against multiple cancer cell lines, underscoring the importance of structural modifications for optimizing bioactivity .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also interact with metal ions or other cofactors, affecting the function of metalloenzymes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Triazoles

Substituent Effects on Bioactivity

Table 1: Key Triazole Derivatives and Their Bioactive Properties

Key Observations :

- Halogen Positioning : The 2-chlorophenyl group in the target compound may confer steric and electronic effects distinct from para-substituted analogs (e.g., S8000011). Ortho-substitution often enhances binding specificity in enzyme inhibitors .

- Chloromethyl Reactivity : The -CH₂Cl group increases electrophilicity, enabling nucleophilic substitution reactions, unlike inert groups (e.g., -CH₂O-aryl in compound 10g) .

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., 1-(4-fluorobenzyl)-4-phenethyl-triazole) exhibit higher metabolic stability and bioavailability, whereas chlorinated derivatives often show stronger target affinity .

Key Observations :

Physicochemical and Pharmacological Properties

Table 3: Comparative Data for Select Triazoles

Key Observations :

- Lipophilicity : Chlorinated and fluorinated triazoles (e.g., S8000011, 10g) exhibit enhanced membrane permeability, critical for intracellular targets .

- Thermal Stability : Crystalline triazoles (e.g., ) demonstrate stability under storage, whereas oily derivatives (e.g., compound 21 ) require stabilization.

Biological Activity

4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.

- Molecular Formula : C8H7ClN3

- Molecular Weight : 185.62 g/mol

- IUPAC Name : this compound

- CAS Number : 1248105-63-6

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 2-chlorobenzyl azide and chloromethylating agents (e.g., chloromethyl methyl ether).

- Reaction Conditions : Acidic conditions with catalysts such as zinc chloride or aluminum chloride to facilitate the chloromethylation process.

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. In particular:

- Antifungal Activity : Studies have shown that triazoles can inhibit fungal growth by interfering with ergosterol synthesis, a key component of fungal cell membranes. The compound's structure allows it to bind effectively to fungal enzymes involved in this pathway.

Anticancer Activity

Triazoles have been investigated for their potential anticancer properties. Notable findings include:

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, IC50 values have been reported in studies involving breast cancer cells (e.g., MCF-7) where the compound showed significant inhibitory effects on cell viability.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 20 |

| Other Triazoles | MCF-7 | 30 - 50 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity.

- Cellular Interference : The triazole ring may interact with metal ions or cofactors in biochemical pathways, disrupting normal cellular processes.

Study on Anticancer Activity

In a study conducted by Cheng et al. (2022), various triazole derivatives were synthesized and screened for their anticancer properties. The study highlighted that compounds similar to this compound exhibited promising results against breast cancer cells:

"The synthesized triazoles showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 16.6 to 31.6 µM" .

Antimicrobial Activity Research

A separate study focused on the antifungal properties of triazoles indicated that compounds with chloromethyl substitutions had enhanced activity against pathogenic fungi:

"Triazoles containing halogenated groups displayed superior antifungal efficacy compared to their non-halogenated counterparts" .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) identifies proton environments (e.g., chloromethyl protons at δ 5.54 ppm) . ¹³C NMR confirms carbon assignments (e.g., triazole carbons at δ 144–119 ppm) .

- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- HRMS : Compare experimental m/z with theoretical values (e.g., [M+H]⁺ calculated for C₁₀H₈Cl₂N₃: 240.01) .

How can regioselectivity be controlled during triazole formation?

Advanced Research Question

Regioselectivity in CuAAC is inherently 1,4 due to copper coordination. For alternative pathways:

- Catalyst-Free Conditions : Thermal reactions yield mixtures of 1,4- and 1,5-triazoles but are inefficient .

- Ruthenium Catalysis : Produces 1,5-regioisomers but requires inert conditions .

Key Insight : Cu(I) stabilizes the triazole transition state via π-coordination, favoring 1,4-products .

How should researchers design cytotoxicity studies for this compound?

Advanced Research Question

- Cell Line Selection : Use MCF-7 (breast cancer) or HeLa cells for preliminary screening .

- Dose-Response Assays : Test concentrations from 1–100 μM, with IC₅₀ determination via MTT assay (e.g., IC₅₀ = 4.78 μM for analogous triazoles) .

- Control Experiments : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

What safety protocols are critical for handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizers .

How can the reactivity of the chloromethyl group be exploited for derivatization?

Advanced Research Question

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 60°C to form secondary amines .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives .

- Azide Displacement : Substitute Cl with NaN₃ in DMSO to generate azido intermediates for click chemistry .

What crystallographic methods elucidate the compound’s conformation?

Advanced Research Question

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: CHCl₃/hexane). Analyze bond angles (e.g., triazole ring planarity) and intermolecular interactions (e.g., Cl···π stacking) .

- Data Refinement : Use SHELXTL with R factor <0.05 for high accuracy .

How can environmental toxicity be assessed for this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.